サクラルファート

概要

説明

Sucralfate is a medication primarily used to treat and prevent ulcers in the gastrointestinal tract. It is a complex of sucrose octasulfate and aluminum hydroxide. Sucralfate forms a protective barrier on ulcer sites, shielding them from stomach acid, bile salts, and digestive enzymes, thereby promoting healing .

科学的研究の応用

Sucralfate has a wide range of applications in scientific research and medicine:

Gastrointestinal Protection: It is used to treat gastric and duodenal ulcers, gastroesophageal reflux disease, and gastritis by forming a protective barrier on the mucosal lining

Wound Healing: Recent studies have shown that sucralfate can be used topically to promote the healing of chronic wounds, including diabetic ulcers.

Research on Ulcer Mechanisms: Sucralfate is used in experimental models to study the mechanisms of ulcer formation and healing.

作用機序

Target of Action

Sucralfate primarily targets the gastrointestinal tract, specifically the gastric and duodenal mucosa . It is considered a cytoprotective agent, protecting cells in the gastrointestinal tract from damage caused by agents such as gastric acid, bile salts, alcohol, and acetylsalicylic acid (aspirin), among other substances .

Mode of Action

Sucralfate is a basic aluminum complex of sucrose octasulfate . It binds with positively charged protein exudates at the ulcer site, forming a viscous paste-like ulcer-adherent complex . This complex acts as a protective barrier on the gastric lining against pepsin, peptic acid, and bile salts . It also forms a coating over ulcers, protecting the area from further injury .

Biochemical Pathways

Sucralfate exhibits its action by forming a protective layer, increasing bicarbonate production, exhibiting anti-peptic effects, promoting tissue growth, regeneration, and repair . It stimulates the normal gastric mucosa to synthesize protective

生化学分析

Biochemical Properties

Sucralfate plays a significant role in biochemical reactions within the gastrointestinal tract. It forms a viscous paste that adheres to ulcers via ionic binding, acting as a barrier to the diffusion of acid, pepsin, and bile salts . This protective barrier allows the ulcer to heal without further damage from gastric acid and other harmful substances .

Cellular Effects

Sucralfate exerts its effects on various types of cells within the gastrointestinal tract. It is considered a cytoprotective agent, protecting cells in the gastrointestinal tract from damage caused by agents such as gastric acid, bile salts, alcohol, and acetylsalicylic acid (aspirin), among other substances . It also stimulates gastric mucus and bicarbonate secretion, which further aids in protecting the gastrointestinal lining .

Molecular Mechanism

The molecular mechanism of action of Sucralfate is not yet completely defined . It is believed to involve binding to the ulcer and protecting it from further damage . In an acidic environment, Sucralfate reacts with hydrochloric acid in the stomach to form a cross-linking, viscous, paste-like material capable of acting as an acid buffer for as long as 6 to 8 hours after a single dose .

Temporal Effects in Laboratory Settings

In the laboratory setting, a Sucralfate-albumin film provides a barrier against the entry of hydrogen ions, which are a component of gastric acid Over time, this barrier allows the ulcer to heal

Dosage Effects in Animal Models

It should be noted that Sucralfate may decrease the absorption of other concomitantly administrated oral medications such as ciprofloxacin, theophylline, phenytoin, ranitidine, levothyroxine, ketoconazole, and digoxin .

Metabolic Pathways

Sucralfate is not significantly metabolized . It is degraded to aluminum and sucrose octasulfate in the gastrointestinal tract . The negligible amount of this drug that is absorbed is excreted mainly in the urine within 48 hours .

Transport and Distribution

Sucralfate is not significantly absorbed, and thus, it primarily resides in the gastrointestinal tract where it exerts its effects . It forms a protective barrier over ulcers, preventing further damage from gastric acid and other harmful substances .

Subcellular Localization

As Sucralfate is not significantly absorbed, it does not have a specific subcellular localization. It remains primarily in the gastrointestinal tract where it forms a protective barrier over ulcers .

準備方法

Synthetic Routes and Reaction Conditions: Sucralfate is synthesized by reacting sucrose with sulfur trioxide or chlorosulfonic acid in the presence of an organic base such as pyridine. This reaction produces sucrose octasulfate, which is then reacted with basic polyaluminum chloride to form sucralfate .

Industrial Production Methods: The industrial production of sucralfate involves the sulfation of sucrose to produce sucrose octasulfate, followed by its complexation with aluminum hydroxide. The process ensures the stability of the sulfate moieties and prevents hydrolysis, making the compound suitable for prolonged storage .

化学反応の分析

Types of Reactions: Sucralfate primarily undergoes complexation reactions. It does not participate in typical organic reactions such as oxidation, reduction, or substitution due to its stable complex structure.

Common Reagents and Conditions:

Sulfation: Sulfur trioxide or chlorosulfonic acid in the presence of pyridine.

Complexation: Basic polyaluminum chloride.

Major Products: The major product of these reactions is sucralfate itself, which is a stable complex of sucrose octasulfate and aluminum hydroxide .

類似化合物との比較

Omeprazole: A proton pump inhibitor that reduces stomach acid production.

Pantoprazole: Another proton pump inhibitor with similar effects to omeprazole.

Comparison: Unlike omeprazole and pantoprazole, which reduce acid production, sucralfate works by forming a protective barrier on the ulcer site. This makes sucralfate unique as it does not alter the stomach’s acid production but rather protects the mucosal lining directly .

Sucralfate’s unique mechanism of action and its ability to form a protective barrier make it a valuable medication for treating and preventing gastrointestinal ulcers.

特性

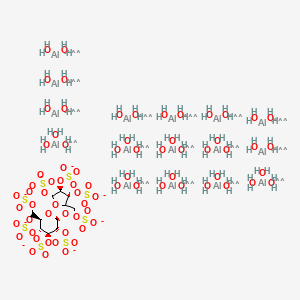

InChI |

InChI=1S/C11H20O35S8.16Al.40H2O/c12-47(13,14)36-1-3-4(41-49(18,19)20)5(42-50(21,22)23)6(43-51(24,25)26)9(38-3)39-11(2-37-48(15,16)17)8(45-53(30,31)32)7(44-52(27,28)29)10(40-11)46-54(33,34)35;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/h3-10H,1-2H2,(H,12,13,14)(H,15,16,17)(H,18,19,20)(H,21,22,23)(H,24,25,26)(H,27,28,29)(H,30,31,32)(H,33,34,35);;;;;;;;;;;;;;;;;40*1H2/q;;;;;;;;;8*-1;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/p-8/t3-,4-,5+,6-,7+,8+,9+,10-,11-;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/m1......................................................../s1 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMPFOBURGDMUOW-RBQAPOGLSA-F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2(C(C(C(O2)OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-].O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.[Al-].[Al-].[Al-].[Al-].[Al-].[Al-].[Al-].[Al-].[Al].[Al].[Al].[Al].[Al].[Al].[Al].[Al] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-].O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.[Al-].[Al-].[Al-].[Al-].[Al-].[Al-].[Al-].[Al-].[Al].[Al].[Al].[Al].[Al].[Al].[Al].[Al] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H92Al16O75S8-16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2113.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

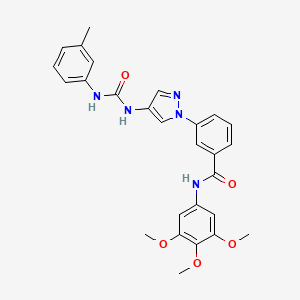

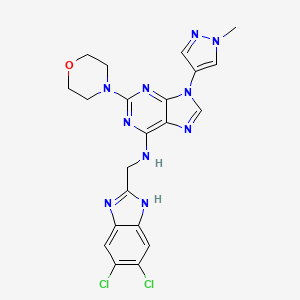

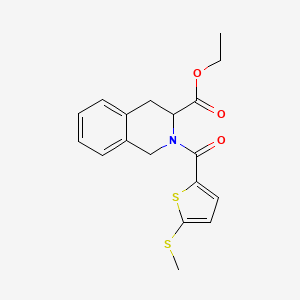

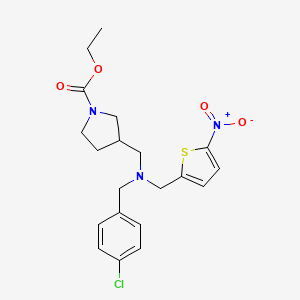

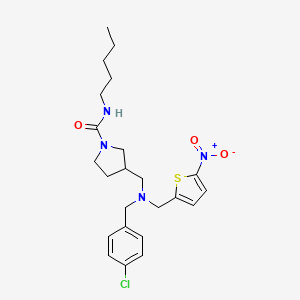

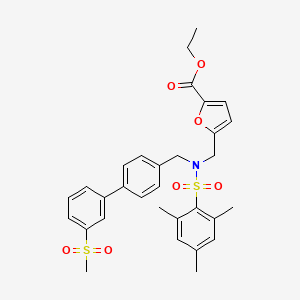

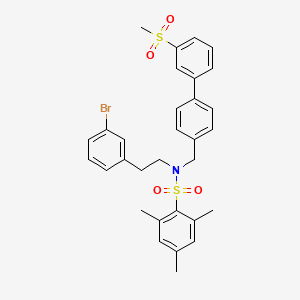

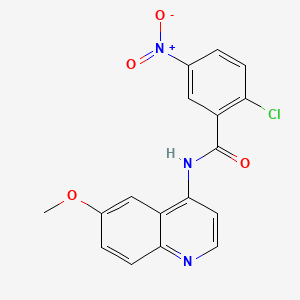

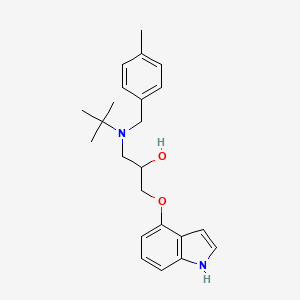

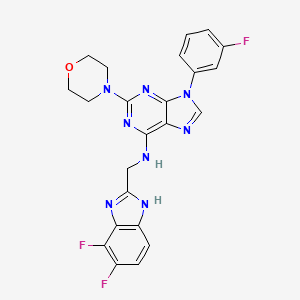

Feasible Synthetic Routes

Q1: How does sucralfate interact with the gastric mucosa?

A1: Sucralfate, in an acidic environment, undergoes polymerization forming a viscous paste that adheres to the gastric mucosa. [] This paste exhibits a higher affinity for ulcers and erosions due to the abundance of positively charged proteins in these damaged areas. [] Sucralfate forms polyvalent bridges with these proteins, creating a protective barrier against aggressive factors like acid and pepsin. []

Q2: Does sucralfate influence bicarbonate secretion in the gastroduodenal system?

A2: Research suggests that sucralfate, particularly its aluminum component, stimulates bicarbonate secretion in the stomach (fundus and antrum) and duodenum. [] This increase in bicarbonate secretion contributes to the "mucus-bicarbonate" barrier, offering further protection to the mucosa. []

Q3: What role does nitric oxide play in sucralfate's gastroprotective effects?

A3: Studies demonstrate that nitric oxide (NO) plays a crucial role in sucralfate's ability to protect the gastric mucosa and promote ulcer healing. [] Inhibiting NO synthase reduces both the protective and hyperemic (increased blood flow) effects of sucralfate, suggesting NO involvement in these processes. []

Q4: Does sucralfate affect the production of prostaglandins or glutathione?

A4: Research indicates that sucralfate might indirectly influence prostaglandin E2 metabolism in the gastroduodenal mucosa, contributing to its protective action. [] Additionally, studies have shown that a gastroprotective dose of sucralfate can elevate glutathione (GSH) concentration in the gastric mucosa, suggesting a potential role of GSH in its protective mechanism. []

Q5: How does sucralfate impact the healing of acute gastric lesions?

A5: In experimental models, sucralfate demonstrates a superior ability to promote healing of acute gastric lesions compared to antisecretory agents when the influence of intragastric pH is minimized. [] This suggests that sucralfate's healing properties extend beyond its acid-buffering capacity.

Q6: What is the composition of sucralfate and how does it affect its properties?

A6: Sucralfate is a basic aluminum salt of sucrose octasulfate. [] Its structure allows it to polymerize in acidic environments, forming a sticky gel that adheres to ulcer craters. [, , ] This unique property allows it to provide a protective barrier over damaged mucosal tissues. [, , ]

Q7: Does the pH of the environment influence sucralfate's effectiveness?

A7: While initially believed to be most effective in acidic environments, research shows that sucralfate retains its mucosal protective properties even at near-neutral pH levels. [, ] This suggests a broader range of applications for the drug.

Q8: Does sucralfate's interaction with other drugs depend on the pH of the environment?

A8: Yes, the interaction of sucralfate with other drugs, like ketoconazole, is heavily influenced by pH. [] Sucralfate's dissolution significantly impacts the pH of the surrounding solution, influencing the solubility and thus the absorption of co-administered medications. []

Q9: What is known about the absorption and distribution of sucralfate?

A9: Sucralfate exhibits minimal systemic absorption due to its limited solubility in the gastrointestinal tract. [, ] Studies using 99mTc-labeled sucralfate reveal that it predominantly remains within the gastrointestinal tract, adhering to the mucosal surface. []

Q10: Does sucralfate interact with other medications?

A10: Sucralfate has been shown to potentially interact with the absorption of various drugs, including ketoconazole, ciprofloxacin, norfloxacin, and phenytoin. [, , , , ] The mechanism is often related to binding or physical interference with absorption rather than direct metabolic interactions. [, , , , ]

Q11: How does the administration of sucralfate affect the bioavailability of other drugs?

A11: Studies indicate that sucralfate can significantly reduce the bioavailability of certain drugs when co-administered. For example, co-administration with ciprofloxacin led to a 30% decrease in bioavailability, while in some cases, the decrease exceeded 50%. [] Therefore, adjusting the dosing interval or considering alternative medications might be necessary to avoid these interactions.

Q12: What evidence supports the efficacy of sucralfate in treating peptic ulcers?

A12: Numerous placebo-controlled and comparative trials have demonstrated the efficacy of sucralfate in healing both duodenal and gastric ulcers. [, , ] Healing rates are comparable to H2-receptor antagonists like cimetidine and ranitidine. [, , ]

Q13: Does sucralfate offer advantages in long-term management of peptic ulcers?

A13: Research suggests that sucralfate is as effective as H2-receptor antagonists in preventing peptic ulcer relapse. [, ] Some studies even indicate a longer relapse-free period after sucralfate treatment compared to H2-blockers. []

Q14: Can sucralfate be used to prevent drug-induced gastroduodenal damage?

A14: Studies demonstrate that sucralfate, particularly in gel form, effectively prevents acute gastroduodenal lesions and reduces associated symptoms in patients using non-steroidal anti-inflammatory drugs (NSAIDs). [] This protective effect makes sucralfate a valuable prophylactic agent in this patient population.

Q15: Does sucralfate have any applications beyond treating peptic ulcers?

A15: Research indicates potential benefits of sucralfate in other conditions:

- Burn wound healing: Topical application of sucralfate showed faster wound healing compared to silver sulfadiazine, with reduced infection rates and pain. []

- Chronic venous ulcers: Topical sucralfate treatment demonstrated promising results in healing chronic venous ulcers, with improved wound contraction, re-epithelialization, and reduced pain. []

- Diabetic foot ulcers: Sucralfate dressings significantly improved wound contraction in diabetic foot ulcers compared to povidone-iodine dressings. []

- Stomatitis: Sucralfate has shown potential for alleviating stomatitis induced by 5-FU-based chemotherapy. [, ]

Q16: What is the safety profile of sucralfate?

A16: Sucralfate is generally well-tolerated with minimal systemic side effects due to its low absorption. [, ] Constipation is the most common side effect, reported in a small percentage of patients. []

Q17: Are there any concerns regarding the long-term use of sucralfate?

A17: While considered safe for short-term use, long-term safety data on sucralfate is limited. [, ] Further research is needed to fully understand the potential implications of chronic administration.

Q18: What are potential areas for future research on sucralfate?

A18: Several research avenues warrant further investigation:

- Optimizing dosage forms: Exploring novel formulations like gels and suspensions to enhance mucosal coverage and potentially improve efficacy in specific conditions. [, , ]

- Elucidating the role of NO and other mediators: Conducting in-depth studies to fully comprehend the interplay between sucralfate and NO, prostaglandins, and glutathione in its protective and healing mechanisms. [, , ]

- Expanding clinical applications: Investigating the efficacy of sucralfate in other conditions like ulcerative colitis, radiation-induced proctitis, and oral mucositis, where its protective and healing properties could be beneficial. [, , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Fluoro-4'-[[4-(4-pyridinylMethyl)-1-piperazinyl]Methyl]-alpha,alpha-bis(trifluoroMethyl)-[1,1'-biphenyl]-4-Methanol](/img/structure/B610972.png)

![N-[4-[3-(6-methylpyridin-3-yl)-1,2,4-triazol-1-yl]phenyl]-4-(3-morpholin-4-ylphenyl)pyrimidin-2-amine](/img/structure/B610974.png)